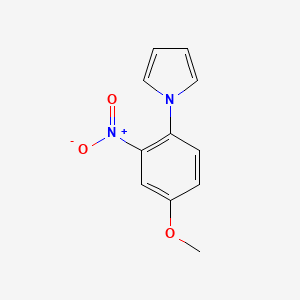

1-(4-methoxy-2-nitrophenyl)-1H-pyrrole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZGPJSPPSTZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 4 Methoxy 2 Nitrophenyl 1h Pyrrole

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a versatile functional handle, primarily serving as a precursor to an amino group, which can then participate in further reactions, including intramolecular cyclizations.

The most prominent reaction of the nitro group in 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is its reduction to the corresponding amine, 4-methoxy-2-(1H-pyrrol-1-yl)aniline. This transformation is a critical step in the synthesis of more complex heterocyclic systems. A common and efficient method for this reduction involves the use of a metal catalyst in a protic solvent.

For instance, a widely used procedure employs iron powder in the presence of an electrolyte like ammonium (B1175870) chloride in an aqueous solution. rsc.org The reaction mixture is typically heated to reflux to drive the conversion. rsc.org This classical method is favored for its effectiveness and the relative ease of purification of the resulting amino derivative.

Table 1: Conditions for Reductive Transformation

| Reagents | Solvent | Conditions | Product |

|---|

This interactive table summarizes a common method for the reduction of the nitro group.

The strategic positioning of the pyrrole (B145914) ring ortho to the nitro group provides a powerful avenue for constructing fused polycyclic aromatic systems. Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo intramolecular cyclization reactions.

These cyclizations are typically acid-catalyzed and involve the nucleophilic amino group attacking a position on the pyrrole ring or an adjacent functional group, leading to the formation of new heterocyclic frameworks. One notable pathway involves the cyclization of 1-(2-aminophenyl)pyrroles to generate pyrrolo[1,2-a]quinoxalines. rsc.org Another synthetic route, starting from a related (E)-ethyl-3-(2-nitrophenyl)acrylate, involves nitro reduction followed by an intramolecular cyclization into a lactam, ultimately forming a 2H-pyrrolo[3,4-c]quinoline scaffold. mdpi.com These reactions underscore the utility of the nitro group as a latent element for complex molecular architecture.

Reactions of the Pyrrole Moiety

The pyrrole ring, being an electron-rich aromatic system, is susceptible to a variety of transformations, including electrophilic substitution and modern cross-coupling reactions.

Pyrroles readily undergo electrophilic aromatic substitution (SEAr), with a strong preference for substitution at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. wikipedia.org While the N-aryl group in this compound is generally electron-withdrawing, which can decrease the pyrrole's reactivity, the methoxy (B1213986) substituent on the phenyl ring acts as an activating group through resonance. scielo.org.mxmasterorganicchemistry.com

Common electrophilic substitution reactions applicable to such N-substituted pyrroles include:

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a standard method to introduce a formyl (-CHO) group onto the pyrrole ring, typically at an α-position. mdpi.com

Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for the selective mono- or di-halogenation of the pyrrole ring at its most reactive positions.

The precise outcome and regioselectivity of these reactions can be influenced by the steric and electronic effects of the N-substituent.

Direct nucleophilic aromatic substitution (SNAr) on the hydrogen atoms of an electron-rich pyrrole ring is generally not feasible. However, a specific type of reaction known as Vicarious Nucleophilic Substitution (VNS) allows for the formal substitution of hydrogen in electron-deficient aromatic systems. organic-chemistry.org This reaction is particularly effective for nitroaromatics. organic-chemistry.org

In the context of this compound, the presence of the nitro group deactivates the phenyl ring, making it susceptible to VNS. The methodology involves a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org For nitropyrroles, it has been noted that the acidic N-H proton must be replaced for the reaction to proceed, a condition that is met in the title compound. organic-chemistry.org This pathway could potentially allow for the introduction of various functional groups onto the phenyl ring, ortho or para to the nitro group. organic-chemistry.org

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For N-substituted pyrroles, rhodium-catalyzed C-H arylation has emerged as a powerful tool for forming C-C bonds. acs.org

Research has demonstrated that rhodium catalysts can achieve highly β-selective C-H arylation of N-substituted pyrroles with various aryl iodides. acs.org This regioselectivity is notable because electrophilic substitutions typically favor the α-position. This method provides a direct and efficient route to β-arylpyrroles, which are key structural motifs in various natural products and pharmaceuticals. acs.org The application of such a catalyst system to this compound would be expected to yield the corresponding C3-arylated product.

Table 2: Potential C-H Arylation of the Pyrrole Moiety

| Reaction Type | Catalyst System (Example) | Reactant | Position of Functionalization |

|---|

This interactive table illustrates a modern cross-coupling reaction applicable to the pyrrole ring.

Transformations Involving the Methoxy Substituent

The methoxy group (-OCH₃) on the phenyl ring is a common functional group that can undergo cleavage to yield a phenol. This transformation is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are frequently employed for the demethylation of aryl methyl ethers. core.ac.ukmasterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the resulting methanol (B129727) moiety, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org

Enzymatic methods can also be utilized for O-demethylation. For instance, cytochrome P450 enzymes have been shown to catalyze the O-demethylation of various methoxylated aromatic compounds. nih.gov While specific studies on this compound are not prevalent, the general principles of these chemical and biochemical methods are applicable.

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen Bromide (HBr) | Reflux in aqueous HBr | Phenol | core.ac.uk |

| Hydrogen Iodide (HI) | Reflux in aqueous HI | Phenol | masterorganicchemistry.com |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Phenol | - |

| Cytochrome P450 Enzymes | In vitro biological systems | Phenol | nih.gov |

Molecular Rearrangements and Mechanistic Studies (e.g., Smiles Rearrangement)

The structural arrangement of this compound, particularly the presence of an electron-withdrawing nitro group ortho to the point of attachment of the pyrrole ring, makes it a potential candidate for intramolecular nucleophilic aromatic substitution reactions, such as the Smiles rearrangement. This type of rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of the leaving group.

While a direct Smiles rearrangement of this compound has not been extensively documented, a reductive Smiles rearrangement has been reported for a structurally related compound, 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide. researchgate.net In this case, the reduction of the nitro group to an amino group in situ generates a potent intramolecular nucleophile, which then attacks the sulfonyl-bearing carbon, leading to the rearranged product. researchgate.net A similar strategy could conceivably be applied to derivatives of this compound where the pyrrole ring is modified to contain a suitable nucleophilic group.

Mechanistic studies of related systems often employ computational methods, such as Density Functional Theory (DFT), to investigate reaction pathways and transition states. researchgate.net Such studies can provide valuable insights into the feasibility and potential outcomes of molecular rearrangements.

Advanced Functionalization and Derivatization Strategies for Structural Diversity

The this compound scaffold offers several sites for further functionalization to generate a library of structurally diverse compounds.

Reactions involving the nitro group: The nitro group is a versatile functional handle. Its reduction to an amino group is a common transformation, which can be achieved using various reducing agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The resulting aniline derivative opens up a plethora of synthetic possibilities, including diazotization followed by Sandmeyer reactions, acylation to form amides, and condensation reactions to form Schiff bases or heterocyclic systems.

Electrophilic substitution on the pyrrole ring: The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effect of the N-aryl substituent would need to be considered in predicting the regioselectivity of these reactions.

Nucleophilic aromatic substitution: The presence of the electron-withdrawing nitro group activates the phenyl ring towards nucleophilic aromatic substitution (SₙAr). libretexts.org This allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles. While the methoxy group is not a typical leaving group in SₙAr reactions, derivatization of the molecule to include a halogen at a position activated by the nitro group could enable such transformations.

Cross-coupling reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be employed if the molecule is first functionalized with a halide or a boronic acid/ester. For instance, halogenation of the pyrrole or phenyl ring would provide a handle for subsequent cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The strategic combination of these functionalization and derivatization approaches can lead to a wide array of novel compounds based on the this compound core structure.

| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Nitro Group Reduction | -NO₂ | Fe/CH₃COOH, SnCl₂, H₂/Pd-C | -NH₂ (Aniline derivative) |

| Electrophilic Halogenation | Pyrrole Ring | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro-pyrrole derivative |

| Friedel-Crafts Acylation | Pyrrole Ring | Acyl chloride/Lewis acid | Acyl-pyrrole derivative |

| Suzuki Coupling | Halogenated derivative | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole can be determined.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while coupling constants (J) reveal the relationships between neighboring protons.

For this compound, the proton signals are observed in distinct regions corresponding to the aromatic protons of the pyrrole (B145914) ring and the substituted phenyl ring, as well as the methoxy (B1213986) group protons. The protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The protons on the phenyl ring also exhibit characteristic splitting patterns that are influenced by their position relative to the nitro and methoxy substituents. The methoxy group protons typically appear as a sharp singlet.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole H-2, H-5 | 6.80-6.90 | t | 2.1 |

| Pyrrole H-3, H-4 | 6.30-6.40 | t | 2.1 |

| Phenyl H-3 | 7.50-7.60 | d | 2.8 |

| Phenyl H-5 | 7.20-7.30 | dd | 8.9, 2.8 |

| Phenyl H-6 | 7.40-7.50 | d | 8.9 |

| Methoxy (-OCH₃) | 3.80-3.90 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its bonding environment.

The spectrum shows signals for the carbons of the pyrrole ring, the substituted phenyl ring, and the methoxy group. The carbons attached to the electronegative nitrogen and oxygen atoms, as well as the nitro group, are typically shifted downfield.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | 122.0-123.0 |

| Pyrrole C-3, C-4 | 110.0-111.0 |

| Phenyl C-1 | 130.0-131.0 |

| Phenyl C-2 | 145.0-146.0 |

| Phenyl C-3 | 120.0-121.0 |

| Phenyl C-4 | 155.0-156.0 |

| Phenyl C-5 | 115.0-116.0 |

| Phenyl C-6 | 128.0-129.0 |

| Methoxy (-OCH₃) | 56.0-57.0 |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Two-Dimensional NMR Correlation Spectroscopies (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for this compound is not widely available in the public domain, these techniques are instrumental in confirming structural assignments.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, confirming the connectivity between adjacent protons on both the pyrrole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the molecular structure, such as the connection between the phenyl ring and the pyrrole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to define the molecule's three-dimensional conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₁₀N₂O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The protonated molecule [M+H]⁺ is often observed.

Calculated Exact Mass for C₁₁H₁₁N₂O₃⁺ ([M+H]⁺): 219.0764

Observed Exact Mass: Experimental data would typically show a value very close to the calculated mass, with the difference measured in parts per million (ppm), confirming the elemental composition.

Fragmentation Pathway Analysis and Mechanistic Interpretation

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. While detailed fragmentation pathway studies for this specific compound are not extensively published, general fragmentation behaviors for related nitroaromatic and pyrrole-containing compounds can be inferred. nih.gov

Common fragmentation pathways for a molecule like this compound under techniques like Electrospray Ionization (ESI) could include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Loss of the methoxy group (OCH₃) or a methyl radical (CH₃): Cleavage of the ether bond is a typical pathway.

Cleavage of the bond between the phenyl ring and the pyrrole nitrogen: This would lead to fragments corresponding to the pyrrole cation and the substituted phenyl radical, or vice versa.

Rearrangements and complex fragmentation of the heterocyclic ring system.

The study of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR and confirms the identity of the compound. nih.govnih.gov

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrrole ring, the nitrophenyl ring, and the methoxy group.

Key vibrational modes anticipated for this molecule include:

N-O Stretching: The nitro group (NO₂) is a strong infrared absorber. Asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as two distinct, strong bands. For aromatic nitro compounds, these are generally observed in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (-OCH₃) group typically occurs in the 2950-2850 cm⁻¹ region.

C=C and C-N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C-N bonds are expected in the fingerprint region (approximately 1600-1400 cm⁻¹).

C-O Stretching: The ether linkage (Ar-O-CH₃) is characterized by a strong C-O stretching band, typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

While specific experimental data for this compound is not widely published, analysis of similar structures, such as 4-methoxy-4'-nitrobiphenyl (B1251031) and other N-substituted pyrroles, supports these expected assignments. researchgate.netnih.gov For instance, the FT-IR spectrum of 4-methoxy-4'-nitrobiphenyl shows characteristic nitro group and methoxy group vibrations in the expected regions. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (-OCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 |

| Ether (Ar-O-CH₃) | Asymmetric C-O Stretching | 1275 - 1200 |

| Ether (Ar-O-CH₃) | Symmetric C-O Stretching | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. The spectrum of this compound is determined by the chromophores present, namely the pyrrole ring and the 4-methoxy-2-nitrophenyl substituent.

The electronic absorption spectra of N-substituted pyrroles are influenced by the interaction between the pyrrole and the substituent moieties. scispace.com The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems. The presence of the nitro (NO₂) and methoxy (OCH₃) groups, which are strong electron-withdrawing and electron-donating groups respectively, is expected to significantly influence the position and intensity of the absorption maxima (λmax).

π → π Transitions:* The conjugated system formed by the phenyl and pyrrole rings will give rise to intense absorption bands, typically in the UV region. Studies on nitrophenols show strong absorption peaks in the blue-to-UV region. mdpi.com For N-phenylpyrrole derivatives, electronic transitions can be influenced by the extent of resonance interaction between the two rings. scispace.com

n → π Transitions:* The nitro group also has non-bonding electrons on the oxygen atoms, which can lead to weaker n → π* transitions.

The combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring can lead to intramolecular charge-transfer (ICT) character in the electronic transitions, potentially causing a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted N-phenylpyrrole. The exact λmax values would depend on the solvent polarity.

| Chromophore System | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Conjugated Phenyl-Pyrrole System | π → π | UV Region (200-400 nm) |

| Nitro Group (NO₂) | n → π | Near-UV / Visible Region |

X-ray Crystallography: Solid-State Structure Determination and Conformational Insights

A key structural feature of N-arylpyrroles is the dihedral angle between the planes of the pyrrole and the aryl rings. This angle is determined by a balance between the steric hindrance of the ortho-substituent (the nitro group in this case) and the electronic effects that favor planarity to maximize π-conjugation. researchgate.net

Conformation: Due to the steric bulk of the ortho-nitro group, it is expected that the phenyl ring and the pyrrole ring will not be coplanar. The resulting twist, defined by the C-N-C-C dihedral angle, is a critical conformational parameter. Studies on similarly substituted N-aryl heterocycles, such as N-(2-methyl-5-nitrophenyl) derivatives, show significant dihedral angles between the ring systems. nih.gov

Bond Parameters: The analysis would reveal precise bond lengths and angles. For example, the C-N bonds of the nitro group and the C-O bonds of the methoxy group would be of particular interest.

While a specific crystal structure for this compound is not available in the cited literature, data from related structures like 1-(4-nitrophenyl)-2-pyrazolines and other substituted N-aryl compounds provide a basis for expected structural features. uned.esacs.org

| Structural Parameter | Expected Observation | Influencing Factors |

|---|---|---|

| Dihedral Angle (Pyrrole-Phenyl) | Non-coplanar (twisted) | Steric hindrance from ortho-nitro group |

| Bond Lengths/Angles | Consistent with sp² hybridization, with potential distortions | Ring strain, substituent effects |

| Crystal Packing | Influenced by weak intermolecular forces | C-H···O interactions, π-π stacking (if conformation allows) |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole. Density Functional Theory (DFT) is a widely employed method for this class of molecules, with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost. scielo.org.zanih.govmdpi.com These calculations are used to determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and 4-methoxyphenyl (B3050149) moieties, which act as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 2-nitrophenyl group. This spatial separation of the frontier orbitals indicates the potential for significant intramolecular charge transfer (ICT) upon electronic excitation, a property that influences the molecule's optical and electronic behavior. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and the stability arising from electron delocalization within the molecule. scielo.org.zanih.gov

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 to -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.7 to 3.9 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 1.85 to 1.95 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.35 to 4.45 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 4.9 to 5.3 | Describes the electron-accepting capability |

Note: The values in this table are illustrative and based on DFT calculations for structurally similar aromatic nitro compounds. nih.govnih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By employing DFT, researchers can elucidate detailed reaction mechanisms, identify intermediates, and locate transition state (TS) structures. researchgate.net The calculation of activation energies (the energy difference between reactants and the transition state) helps to predict the feasibility and kinetics of a given reaction pathway. researchgate.net

For instance, theoretical studies on cycloaddition reactions, such as the Diels-Alder reaction involving the pyrrole ring, can be performed. researchgate.net Such studies would analyze the chemo- and regioselectivity by comparing the activation barriers of different possible reaction channels. researchgate.net The analysis of the transition state geometry provides crucial information about bond formation and breaking processes. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the reactants and products on the potential energy surface. researchgate.net These theoretical models allow for a deep, mechanistic understanding that can guide synthetic efforts.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis is used to explore the potential energy surface by varying key dihedral angles, particularly the angle between the planes of the pyrrole and nitrophenyl rings. Due to the presence of the ortho-nitro group, significant steric hindrance is expected, which would likely result in a non-planar (twisted) lowest-energy conformation. semanticscholar.orgufms.br Computational scans of this rotational barrier can identify the most stable conformers and the energy required to interconvert between them. ufms.br

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape at different temperatures. rsc.orgrsc.org MD simulations can model the molecule in a solvent or in an aggregated state, revealing information about intermolecular interactions, solvent effects, and the tendency of the molecules to self-assemble. researchgate.net This is particularly relevant for understanding how the molecule behaves in a realistic chemical or biological environment.

Table 2: Hypothetical Relative Energies of Different Conformations

| Conformer | Pyrrole-Phenyl Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~65 | 0.00 | ~75 |

| 2 | ~115 | 0.85 | ~20 |

| Transition State (Planar) | 0 / 180 | > 4.0 | < 1 |

Note: This table is a hypothetical representation based on typical conformational analyses of ortho-substituted biaryls. semanticscholar.orgufms.br

Prediction of Spectroscopic Parameters for Experimental Validation (e.g., NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for validating experimentally determined structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS) and compared with experimental spectra, can confirm the molecular structure and aid in the assignment of specific resonances. scielo.org.za

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These computed frequencies correspond to specific vibrational modes, such as the N-O stretching of the nitro group, C-O stretching of the methoxy (B1213986) group, and various C-H and ring vibrations. A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental FT-IR and Raman spectra, facilitating precise peak assignments. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. materialsciencejournal.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would likely predict transitions corresponding to π-π* excitations within the aromatic rings and an intramolecular charge transfer (ICT) band, where electron density moves from the methoxy-pyrrole donor to the nitrophenyl acceptor. materialsciencejournal.orgresearchgate.net The calculated absorption maxima (λmax) and oscillator strengths can be directly compared to experimental UV-Vis spectra.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Structurally Related Compound

| Spectroscopic Technique | Mode/Transition | Experimental Value | Calculated Value (B3LYP) |

|---|---|---|---|

| FT-IR (cm-1) | C=O stretch | 1713 | 1725 |

| FT-IR (cm-1) | C-N stretch | 1345 | 1327 |

| ¹³C NMR (ppm) | Methoxy C | 55.65 | 53.01 |

| UV-Vis (nm) | π → π* | 343 | 357 |

Note: Data in this table is adapted from studies on compounds containing similar functional groups to illustrate the typical accuracy of DFT predictions. scielo.org.zamaterialsciencejournal.org

Advanced Applications and Interdisciplinary Research Potential

Role as Key Intermediates in Complex Molecule Synthesis

The structure of 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole makes it a valuable intermediate for the synthesis of more complex molecular targets. The nitro group, in particular, serves as a latent amino group and a powerful directing group for chemical transformations.

The primary role of this compound as an intermediate would be realized following the reduction of its nitro group. This transformation converts the molecule into 1-(2-amino-4-methoxyphenyl)-1H-pyrrole, a diamine derivative. This resulting aniline-pyrrole structure is a key precursor that can undergo a variety of subsequent reactions, such as:

Diazotization: The newly formed primary amine can be converted into a diazonium salt, a highly versatile functional group that can be replaced by a wide range of substituents (halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions.

Amide and Sulfonamide Formation: The amine can be readily acylated or sulfonylated to introduce new functionalities, potentially altering the molecule's biological activity or material properties.

Palladium-Catalyzed Cross-Coupling: The aniline (B41778) derivative can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further extending the molecular complexity.

These transformations highlight the compound's potential as a foundational scaffold from which a diverse library of more intricate molecules can be constructed.

Precursors for Diverse Heterocyclic Systems and Fused Architectures

One of the most significant potential applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. This is primarily achieved through a strategy known as reductive cyclization. The strategic placement of the nitro group ortho to the pyrrole-substituted nitrogen atom is ideal for forming new rings.

Upon reduction of the nitro group to an amine, the resulting ortho-aminoarylpyrrole intermediate can undergo intramolecular cyclization reactions. This process can be used to construct a variety of fused architectures. For instance, strategies involving the reductive cyclization of ortho-nitrophenyl derivatives are well-established for creating new heterocyclic rings fused to a benzene (B151609) core. nih.govacs.orgorganic-chemistry.org By applying this logic, this compound could be a key starting material for synthesizing systems such as pyrrolo[1,2-a]quinoxalines or related nitrogen-containing fused heterocycles.

The specific reaction pathway could involve:

Reduction: Conversion of the nitro group (-NO₂) to an amino group (-NH₂) using common reducing agents like Fe/HCl, SnCl₂, or catalytic hydrogenation. organic-chemistry.org

Intramolecular Cyclization: The resulting amine can attack a suitable electrophilic site on the pyrrole (B145914) ring (or a pre-installed side chain) to form a new six-membered ring.

This approach offers a direct route to complex, polycyclic aromatic systems that are often investigated for their pharmacological activity and electronic properties. nih.gov

Development of Novel Catalytic Systems and Ligand Design

The N-arylpyrrole scaffold present in this compound is a structural motif found in various ligands used in coordination chemistry and catalysis. While this specific compound has not been reported as a ligand, its derivatives hold potential for such applications.

Following the reduction of the nitro group, the resulting 1-(2-amino-4-methoxyphenyl)-1H-pyrrole could be elaborated into multidentate ligands. For example, the ortho-amino group could be functionalized to introduce additional coordinating atoms (e.g., phosphorus, nitrogen, or oxygen donors) through reactions like Schiff base condensation or amidation. The resulting structures could potentially coordinate with transition metals to form novel catalysts. The electronic properties of such ligands, and thus the reactivity of the metal center, could be fine-tuned by the methoxy (B1213986) group on the phenyl ring and any substituents on the pyrrole ring.

Contributions to Functional Materials Science (e.g., Electroactive Polymers, Organic Semiconductors)

Pyrrole-based compounds are fundamental building blocks for a wide range of functional organic materials, including electroactive polymers and organic semiconductors. Polypyrrole itself is a well-known conducting polymer, and its derivatives are extensively studied to improve properties like solubility, processability, and electronic performance. mdpi.com

The subject compound, this compound, could contribute to this field in several ways:

Monomer for Polymerization: Although the N-substitution prevents direct polymerization through the pyrrole nitrogen, the molecule could be functionalized with polymerizable groups (e.g., vinyl, ethynyl, or halide moieties) on either the pyrrole or phenyl ring. The resulting monomer could then be polymerized to create a conjugated polymer with specific electronic characteristics imparted by the methoxy and nitro substituents.

Small Molecule Semiconductors: Pyrrole-containing small molecules are investigated for their charge-transport properties in devices like organic field-effect transistors (OFETs). acs.org The electronic nature of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, suggests it could possess interesting photophysical or electrochemical properties. researchgate.net These properties are crucial for applications in organic electronics, where precise tuning of energy levels (HOMO/LUMO) is required. Research on related pyrrole derivatives has shown that modifying substituents is a key strategy for tuning their optoelectronic behavior for use in electronic devices. acs.org

Table of Potential Transformations and Applications

| Starting Material | Key Transformation | Potential Intermediate/Product | Application Area |

| This compound | Nitro Group Reduction | 1-(2-amino-4-methoxyphenyl)-1H-pyrrole | Intermediate for complex synthesis |

| 1-(2-amino-4-methoxyphenyl)-1H-pyrrole | Intramolecular Cyclization | Fused Pyrrolo-Heterocycles (e.g., Pyrroloquinoxalines) | Precursor for fused architectures |

| 1-(2-amino-4-methoxyphenyl)-1H-pyrrole | Functionalization | Multidentate Ligands | Ligand design for catalysis |

| Functionalized this compound | Polymerization | Conjugated Polymers | Functional materials science |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies and Retrosynthetic Strategies

Future synthetic efforts towards 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole and its derivatives will likely focus on the development of more efficient, atom-economical, and sustainable methods. While classical approaches such as the Paal-Knorr synthesis remain valuable, emerging strategies offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions. rgmcet.edu.inwikipedia.org

One promising avenue is the continued development of multicomponent reactions (MCRs). MCRs that can assemble the N-arylpyrrole core in a single step from simple, readily available starting materials are highly desirable. acs.org For instance, a hypothetical MCR could involve the reaction of 4-methoxy-2-nitroaniline (B140478), a 1,4-dicarbonyl compound, and a suitable catalyst in a one-pot process. The exploration of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, will be crucial for enhancing the efficiency and selectivity of such transformations.

| Target Molecule | Retrosynthetic Disconnection | Precursors | Potential Synthetic Reactions |

| This compound | C-N bond formation | 4-methoxy-2-nitroaniline and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) | Paal-Knorr synthesis, Clauson-Kaas reaction |

| This compound | Pyrrole (B145914) ring construction | A linear precursor containing the N-aryl group | de novo synthesis from a 1,4-difunctionalized carbonyl species |

Investigation of Undiscovered Reactivity Patterns and Advanced Selectivity Control

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-donating methoxy (B1213986) group, the strongly electron-withdrawing nitro group, and the pyrrole ring is expected to give rise to novel reactivity patterns. Future research should focus on systematically probing the reactivity of this compound under a variety of conditions. For example, the nitro group could potentially be reduced to an amino group, which could then participate in intramolecular cyclization reactions to form more complex heterocyclic systems.

Advanced selectivity control will be a key theme in the synthesis of derivatives of this compound. In reactions such as the Paal-Knorr synthesis, achieving high regioselectivity and chemoselectivity can be challenging, particularly with unsymmetrical 1,4-dicarbonyl compounds or multifunctionalized anilines. rgmcet.edu.inmdpi.com The development of novel catalysts and reaction conditions that can precisely control the outcome of these reactions is a critical area of research. For instance, the use of shape-selective zeolites or enzyme-based catalysts could offer unprecedented levels of selectivity.

Integration with Flow Chemistry, Automated Synthesis, and Artificial Intelligence in Chemical Discovery

The integration of flow chemistry, automated synthesis, and artificial intelligence (AI) is set to revolutionize the discovery and development of new chemical entities. ucla.eduresearchgate.net Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient way to perform highly exothermic or hazardous reactions, such as nitrations. nih.goveuropa.eu The synthesis of this compound and its analogues could be significantly improved by transitioning from batch to continuous flow processes. spirochem.combioduro.comnih.gov

Advanced Spectroscopic Probes and In-Situ Characterization for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the use of advanced spectroscopic techniques for real-time reaction monitoring. In-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates, the kinetics of the reaction, and the influence of reaction parameters on the product distribution. mdpi.comnih.govresearchgate.netcardiff.ac.uk

For example, in-situ FTIR could be used to monitor the consumption of the starting materials and the formation of the pyrrole ring during a Paal-Knorr synthesis. This would allow for precise control over the reaction endpoint and optimization of the reaction conditions. Advanced spectroscopic techniques can also be used to characterize the electronic properties of this compound and its derivatives, providing a link between molecular structure and macroscopic properties. nih.govmdpi.comresearchgate.netnih.gov

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Insights

The combination of experimental and computational methods will be crucial for unraveling the complex reaction mechanisms associated with this compound. Density functional theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. rsc.orgeurjchem.com This information can then be used to rationalize experimental observations and to guide the design of new experiments.

For instance, DFT studies could be employed to investigate the mechanism of the Paal-Knorr reaction for the synthesis of this compound, providing insights into the role of the catalyst and the factors that control selectivity. mdpi.com The synergistic use of experimental techniques, such as kinetic studies and isotope labeling, with computational modeling will provide a comprehensive understanding of the reaction mechanisms at a molecular level. rsc.orgresearchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions using 4-methoxy-2-nitroaniline as a precursor. A reported method involves coupling with pyrrole derivatives under reflux in xylene (25–30 hours) followed by purification via recrystallization (e.g., methanol or toluene) . Key parameters include reaction time, solvent choice, and stoichiometric ratios. For example, toluene as a solvent yielded 73% purity with a melting point of 80°C . Optimization studies should monitor reaction progress using TLC and adjust temperature to minimize byproducts.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. For instance, NMR (DMSO-) of a related compound shows distinct signals: δ3.96 (s, 3H, methoxy), 6.28–8.10 ppm (aromatic and pyrrole protons) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further confirm functional groups (e.g., nitro and methoxy stretches). Cross-referencing with computational simulations (DFT) enhances assignment accuracy.

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization from toluene or methanol is commonly used to achieve >95% purity . For challenging separations, flash column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 ratio) effectively resolves nitroaromatic byproducts . Monitoring via UV-vis detectors at 254 nm improves fraction collection efficiency.

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, directing electrophilic substitution to specific positions. Computational studies (e.g., Fukui indices) predict reactivity hotspots, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can confirm regioselectivity . Contrast with analogs lacking substituents (e.g., 1-phenylpyrrole) highlights electronic modulation effects.

Q. What challenges arise in resolving conflicting spectral data for nitro-pyrrole derivatives, and how can they be addressed?

- Methodological Answer : Discrepancies in NMR shifts may stem from solvent polarity or tautomerism. For example, DMSO- vs. CDCl can alter proton environments. Researchers should replicate experiments under standardized conditions and employ heteronuclear correlation spectroscopy (e.g., - HSQC) to resolve ambiguities . Collaborative data-sharing platforms (e.g., ICReDD’s computational-experimental feedback loop) enhance reproducibility .

Q. Can palladium-catalyzed reductive cyclization improve the synthesis efficiency of nitro-pyrrole derivatives?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)) with formic acid as a CO surrogate enable one-pot reductive cyclization of nitroarenes, reducing step count and improving atom economy. For instance, this method achieved 66% yield for a chlorophenyl-pyrrole analog . Comparative studies with traditional methods (e.g., chloranil-mediated cyclization) should assess scalability and byproduct profiles.

Key Research Gaps and Recommendations

- Mechanistic Studies : Use kinetic isotope effects (KIE) to probe rate-determining steps in nitro-group transformations.

- Biological Activity : Screen for tubulin polymerization inhibition, leveraging structural analogs with anticancer activity .

- Material Science Applications : Explore optoelectronic properties via DFT and thin-film conductivity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.